molecular formula C23H23N3O5S B10989044 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B10989044
M. Wt: 453.5 g/mol
InChI Key: LIGBJOZXHAISEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, often abbreviated as Compound X , belongs to the class of heterocyclic organic compounds. Its complex structure combines elements from both pyridazine and acetamide moieties. Let’s break it down:

    Pyridazine Ring: The pyridazine core consists of two nitrogen atoms and four carbon atoms arranged in a six-membered ring. This ring imparts aromatic character to the compound.

    Acetamide Group: The acetamide portion contains an amide functional group (RCONH₂), where R represents the phenyl group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form a sulfoxide or sulfone.

    Reduction: Reduction of the pyridazine ring or the amide group is possible.

    Substitution: Nucleophilic substitution reactions occur at the pyridazine nitrogen or the phenyl ring.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: As a starting material for the synthesis of other compounds.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other pyridazine-based compounds, such as and .

    Uniqueness: Compound X’s combination of pyridazine and acetamide moieties sets it apart.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H23N3O5S/c1-31-21-10-6-5-9-19(21)20-11-12-22(27)25(24-20)15-23(28)26(17-7-3-2-4-8-17)18-13-14-32(29,30)16-18/h2-12,18H,13-16H2,1H3

InChI Key

LIGBJOZXHAISEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.